N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The 4-fluorophenylsulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Chlorobenzyl Group: The 4-chlorobenzyl group is attached through nucleophilic substitution reactions.
Final Acetamide Formation: The acetamide moiety is introduced in the final step through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide: shares structural similarities with other piperidine derivatives and sulfonyl-containing compounds.
N-(4-chlorobenzyl)-2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)acetamide: Similar structure with a methyl group instead of a fluorine atom.
N-(4-chlorobenzyl)-2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)acetamide: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c21-16-6-4-15(5-7-16)14-23-20(25)13-18-3-1-2-12-24(18)28(26,27)19-10-8-17(22)9-11-19/h4-11,18H,1-3,12-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOVWKZHZONORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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